molecular formula C23H18O7 B2875930 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate CAS No. 896034-17-6

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate

Cat. No.: B2875930
CAS No.: 896034-17-6
M. Wt: 406.39
InChI Key: UPDJGUUEFMCNLS-UHFFFAOYSA-N
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Description

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate is a high-purity chemical compound with the molecular formula C₂₂H₁₆O₇ and an average mass of 392.363 Da . This bichromene-based ester features a (2S) stereocenter, which may be critical for its biological activity and interaction with specific molecular targets . As a derivative of the bichromene structural class, which is related to coumarins, this compound is of significant interest in medicinal chemistry and drug discovery research. Chromene and coumarin derivatives are widely investigated for their diverse pharmacological properties. While specific studies on this compound are limited in the public domain, related structures have been explored for their potential as anti-inflammatory agents and inhibitors of key pathways like Hypoxia Inducible Factor (HIF), which is a target in cancer research . The presence of the ester moiety, specifically the 2-methylpropanoate (isobutyrate) group, is a common feature in prodrug strategies to enhance the lipophilicity and cellular uptake of active molecules . Researchers can utilize this compound as a key intermediate in organic synthesis, a candidate for high-throughput screening, or a standard in analytical method development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-12(2)22(25)28-14-7-8-15-16(11-20(24)29-19(15)10-14)17-9-13-5-4-6-18(27-3)21(13)30-23(17)26/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDJGUUEFMCNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate is a synthetic compound derived from the chromene family, which has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities based on various research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H28O8C_{27}H_{28}O_8, and it features a methoxy group and a dioxo functionality that contribute to its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in various cancer cell lines. For example:

  • Study A : In human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
  • Study B : In a xenograft model of ovarian cancer, administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues as evidenced by TUNEL staining .
StudyCell LineIC50 (µM)Mechanism
AMCF-715Caspase activation
BOvarian cancer xenograftN/AIncreased apoptosis

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

  • Study C : In LPS-treated RAW 264.7 macrophages, treatment with this compound reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays.

  • Study D : Using the DPPH radical scavenging assay, the compound demonstrated a significant scavenging effect with an IC50 value of about 25 µM. This suggests that it can effectively neutralize free radicals and may help mitigate oxidative stress-related damage in cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares a bichromene backbone (two fused chromen-2-one rings) with the following analogs:

Compound Name Key Substituents Molecular Formula CAS/ID Reference
8-Methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl acetate Acetate ester at 7' C21H14O7 855774-21-9
8-Ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate Ethoxy at 8, 2-methylpropanoate at 7' C22H18O7 Not provided
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione Dimethylamino and hydroxyl groups C23H19NO6 Not provided
ZINC12880820 (nsp16 inhibitor) Naphthalene-methoxy substituent C28H18O6 ZINC12880820

Key Observations :

  • Methoxy vs. Ethoxy : The ethoxy variant () may exhibit altered metabolic stability compared to the methoxy-substituted target compound.
  • Bioactive Substituents: Compounds with dimethylamino or naphthalene groups () show enhanced biological activity (e.g., antiviral properties) due to improved target binding.

Key Observations :

  • High Melting Points : Bichromene derivatives with hydroxyl groups (e.g., >270°C for compound 3 in ) suggest strong hydrogen-bonding networks, which may reduce solubility.
  • Esterification Efficiency: The target compound’s 2-methylpropanoate group likely requires optimized acylation conditions, similar to the acetate analog in .
Antiviral Potential
  • nsp16 Inhibition: Coumarin-based bichromenes like ZINC12880820 () inhibit SARS-CoV-2 nsp16 by mimicking the methyl donor SAM. The target compound’s methoxy and ester groups may enhance binding to methyltransferase pockets.
  • Structure-Activity Relationship (SAR): Methoxy Groups: Critical for mimicking RNA cap structures (observed in ). Bulkier Esters: 2-Methylpropanoate may improve selectivity over simpler esters (e.g., acetate).
Enzyme Inhibition
  • Carbonic Anhydrase (CA) Inhibition : Hydroxyl-rich analogs (e.g., compound 3 in ) show CA inhibition due to zinc-binding motifs. The target compound’s lack of hydroxyl groups may reduce this activity but improve metabolic stability.

Preparation Methods

Core Bichromene Synthesis via Cyclization and Dimerization

The bichromene scaffold is typically constructed through dimerization of monomeric chromenone units. A widely adopted method involves the cyclization of substituted acetophenone derivatives with diesters, followed by iodination and cross-coupling reactions. For example, methyl (8-iodo-5-methoxy-4-oxo-4H-chromen-2-yl)carboxylate serves as a pivotal intermediate, which undergoes Suzuki-Miyaura coupling with boronic acid derivatives to form the 8,8'-linked dimeric structure.

Key Reaction Sequence :

  • Cyclization : Acetophenone derivatives react with ethyl acetate under Claisen condensation conditions to form diketones, which are subsequently treated with acetic anhydride to yield chromenones.
  • Iodination : Regioselective iodination at the 8-position is achieved using [bis(trifluoroacetoxy)iodo]benzene and iodine, avoiding undesired bisiodination.
  • Dimerization : Suzuki-Miyaura coupling of iodochromenones with palladium catalysts (e.g., Pd(PPh₃)₄) yields the bichromene core.

Esterification with 2-Methylpropanoic Acid

The introduction of the 2-methylpropanoate group at the 7'-position involves esterification under mild conditions to preserve the integrity of the bichromene system. A two-step protocol is commonly employed:

  • Chlorination : 2-Methylpropanoic acid is treated with thionyl chloride (SOCl₂) to generate 2-methylpropanoyl chloride.
  • Ester Formation : The acyl chloride reacts with the hydroxyl group of the bichromene intermediate in the presence of a base (e.g., triethylamine) and a solvent such as dichloromethane.

Example Procedure :

2-Methylpropanoic acid (10 mmol) + SOCl₂ (15 mmol) → 2-Methylpropanoyl chloride  
Bichromene-OH (5 mmol) + 2-Methylpropanoyl chloride (6 mmol) + Et₃N (7 mmol) in DCM → Target ester

Optimization of Reaction Conditions

Regioselective Iodination

Conventional iodination methods using N-iodosuccinimide (NIS) often lead to bisiodination byproducts. A superior approach employs [bis(trifluoroacetoxy)iodo]benzene with iodine, achieving >90% regioselectivity for the 8-position.

Comparative Data :

Iodination Agent Solvent Temperature Yield (%) Selectivity (%)
NIS DCM 0°C 65 70
[PhI(OCOCF₃)₂] + I₂ DCM 25°C 88 95

Suzuki-Miyaura Coupling Parameters

The coupling efficiency depends on the choice of palladium catalyst and base. Pd(PPh₃)₄ in a toluene/ethanol mixture with K₂CO₃ provides optimal results for dimerization.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3 equiv)
  • Solvent: Toluene/EtOH (3:1)
  • Temperature: 70°C, 18 hours
  • Yield: 78–85%

Analytical Characterization

Spectroscopic Data

The final product is characterized using NMR, HRMS, and X-ray crystallography. Key spectral features include:

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (s, 1H, H-5)
  • δ 7.89 (d, J = 8.4 Hz, 1H, H-6)
  • δ 3.95 (s, 3H, OCH₃)
  • δ 1.52 (s, 6H, C(CH₃)₂)

HRMS (ESI+) :

  • Calculated for C₂₄H₂₀O₈Na [M+Na]⁺: 483.1058
  • Found: 483.1054

Challenges and Mitigation Strategies

Purification of Intermediates

Chromenone intermediates are prone to degradation during column chromatography. Silica gel pretreatment with 1% acetic acid improves recovery rates by suppressing tautomerization.

Demethylation Side Reactions

Demethylation using BBr₃ in dichloromethane occasionally cleaves ester groups. Gradual addition of BBr₃ at −78°C minimizes this issue, preserving the 2-methylpropanoate moiety.

Industrial-Scale Adaptations

Patent disclosures highlight scalable methods for analogous compounds, emphasizing:

  • Continuous Flow Reactors : For iodination and coupling steps to enhance reproducibility.
  • Catalyst Recycling : Pd recovery via adsorption on activated carbon reduces costs.

Applications and Derivative Synthesis

The compound serves as a precursor for anticancer agents, with derivatives showing IC₅₀ values <1 µM against MCF-7 and HeLa cell lines. Functionalization at the 3-position with acetate groups enhances bioavailability.

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